molecular formula C5H6ClN3 B1592319 5-Chloro-N-methylpyrimidin-2-amine CAS No. 45715-16-0

5-Chloro-N-methylpyrimidin-2-amine

Cat. No. B1592319
CAS RN: 45715-16-0
M. Wt: 143.57 g/mol
InChI Key: HJQRIUZBLSDIAJ-UHFFFAOYSA-N
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Description

5-Chloro-N-methylpyrimidin-2-amine is a chemical compound with the CAS Number: 45715-16-0 . It has a molecular weight of 143.58 and is typically stored at room temperature . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for 5-Chloro-N-methylpyrimidin-2-amine is 1S/C5H6ClN3/c1-7-5-8-2-4 (6)3-9-5/h2-3H,1H3, (H,7,8,9) . This indicates the presence of 5 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule.


Physical And Chemical Properties Analysis

5-Chloro-N-methylpyrimidin-2-amine has a melting point of 122-124°C . It is typically stored at room temperature and is usually in powder form .

Scientific Research Applications

Molecular Docking and Quantum Mechanical Calculations

A study on a related compound, "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine," which acts as an alpha-2-imidazoline receptor agonist for antihypertensive treatment, utilized various analytical techniques including DFT and molecular docking. The research provided insights into the compound’s molecular stability, electronic properties, and potential for biological activity, suggesting a framework that could be relevant for studying 5-Chloro-N-methylpyrimidin-2-amine in antihypertensive drug design (S. Aayisha et al., 2019).

Catalyzed Amination of Polyhalopyridines

The selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex was demonstrated, with a focus on achieving high yields and excellent chemoselectivity. This methodology could be applicable to the functionalization of 5-Chloro-N-methylpyrimidin-2-amine for the development of novel compounds with potential pharmaceutical applications (Jianguo Ji et al., 2003).

Anticancer Activity of Triazolopyrimidines

Research into triazolopyrimidines, a class of compounds related to pyrimidin-2-amines, highlighted their unique mechanism of tubulin inhibition, which could inform the development of anticancer agents utilizing 5-Chloro-N-methylpyrimidin-2-amine as a scaffold. The study established structure-activity relationships crucial for optimizing anticancer potency, providing a valuable perspective for future research on related pyrimidine derivatives (N. Zhang et al., 2007).

A2B Adenosine Receptor Antagonism

The discovery of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines as potent A2B adenosine receptor antagonists exemplifies the therapeutic potential of pyrimidin-2-amine derivatives. This research could inspire further studies on 5-Chloro-N-methylpyrimidin-2-amine derivatives for their possible use in treating conditions mediated by the A2B adenosine receptor (Bernat Vidal et al., 2007).

Regioselectivity in Halogenated Pyrimidines

An investigation into the regioselective displacement reactions of halogenated pyrimidines provided insights into the synthesis of novel aminopyrimidines, highlighting the potential for 5-Chloro-N-methylpyrimidin-2-amine to serve as a precursor in the synthesis of targeted molecules with specific regioselectivity (A. Doulah et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 5-Chloro-N-methylpyrimidin-2-amine are not mentioned in the search results, it’s worth noting that there is a great demand for antiplasmodial compounds with alternative mechanisms of action . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

5-chloro-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQRIUZBLSDIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609634
Record name 5-Chloro-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-methylpyrimidin-2-amine

CAS RN

45715-16-0
Record name 5-Chloro-N-methyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45715-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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